cis-3-Methyl-4-octanolide

Flavor Chemistry Sensory Science Olfactory Threshold

cis-3-Methyl-4-octanolide (CAS 55013-32-6), also known as cis-whiskey lactone or cis-oak lactone, is a γ-lactone with molecular formula C₉H₁₆O₂ and molecular weight 156.22 g/mol. This compound is the primary olfactory contributor to the coconut and woody character of oak-aged alcoholic beverages and is recognized as a flavoring substance under FEMA No.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 55013-32-6
Cat. No. B8817999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Methyl-4-octanolide
CAS55013-32-6
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCC1C(CC(=O)O1)C
InChIInChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1
InChIKeyWNVCMFHPRIBNCW-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Methyl-4-octanolide (CAS 55013-32-6) for Flavor and Fragrance Procurement: Technical Overview and Specifications


cis-3-Methyl-4-octanolide (CAS 55013-32-6), also known as cis-whiskey lactone or cis-oak lactone, is a γ-lactone with molecular formula C₉H₁₆O₂ and molecular weight 156.22 g/mol . This compound is the primary olfactory contributor to the coconut and woody character of oak-aged alcoholic beverages [1] and is recognized as a flavoring substance under FEMA No. 3803 [2]. It exists as two enantiomeric pairs, (3R,4R)- and (3S,4S)-, with the (3S,4S) configuration predominating in natural oak extracts [3].

Why Substituting cis-3-Methyl-4-octanolide with its trans-Isomer or Other Lactones Fails in Flavor and Fragrance Applications


cis-3-Methyl-4-octanolide exhibits profound sensory and physicochemical differentiation from its closest structural analogs—particularly its trans-diastereomer and γ-nonalactone—that preclude simple in-class substitution. The cis-isomer has a detection threshold in 12% v/v alcohol of 20 μg/L, whereas the trans-isomer requires 130 μg/L, a 6.5-fold difference in potency [1]. Moreover, the natural (3S,4S)-enantiomer of the cis-isomer has a threshold of 23 μg/L in white wine compared to 82 μg/L for its non-natural (4R,5R) enantiomer [2], underscoring that both diastereomeric and enantiomeric configurations critically govern sensory impact. Beyond potency, the cis- and trans-isomers exert divergent perceptual effects on complex flavor matrices—cis-whiskey lactone decreases red berry fruit notes while increasing blackberry and spicy descriptors, whereas the trans-isomer, typically present below its detection threshold in oak-aged wines, contributes minimal direct olfactory impact [1]. Substitution with the unbranched γ-nonalactone is also inadvisable, as whiskey lactones exhibit lower vaporization enthalpy and earlier GC elution, fundamentally altering formulation behavior [3].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of cis-3-Methyl-4-octanolide (CAS 55013-32-6)


Sensory Detection Threshold: cis- vs. trans-Whiskey Lactone in Alcoholic Model Solution

In a dilute alcohol solution (12% v/v ethanol) intended to model wine, the detection threshold of cis-3-methyl-4-octanolide was determined as 20 μg/L, whereas the trans-diastereomer exhibited a detection threshold of 130 μg/L [1]. This represents a 6.5-fold lower threshold for the cis-isomer, establishing its substantially higher olfactory potency. At the average concentrations found in oak-aged red wines, the cis-isomer is present at supra-threshold levels while the trans-isomer remains below its detection threshold, meaning the trans-isomer contributes negligible direct olfactory impact in this application context [1].

Flavor Chemistry Sensory Science Olfactory Threshold

Enantiomer-Specific Odor Threshold: Natural vs. Non-Natural cis-3-Methyl-4-octanolide

Within the cis-diastereomer, the enantiomeric configuration critically determines sensory potency. The nature-identical (4S,5S) cis-oak lactone (the (3S,4S)-enantiomer in alternative numbering) exhibits an odor detection threshold of 23 μg/L in white wine, whereas its non-natural (4R,5R) enantiomer has a threshold of 82 μg/L in the same medium [1]. This represents a 3.6-fold difference in potency between the two enantiomers of the same cis-diastereomer. A separate study of all four oak lactone stereoisomers confirmed that the natural cis-isomer has a significantly lower detection threshold than its non-natural enantiomer in both red and white wine matrices [2].

Chiral Chemistry Sensory Science Flavor Authenticity

Sensory Modulation of Complex Flavor Matrices: cis- vs. trans-Whiskey Lactone

Beyond threshold differences, the cis- and trans-diastereomers produce qualitatively distinct perceptual modulations when added to complex fruity aromatic reconstitutions. Sensory profiling revealed that cis-whiskey lactone decreased the perceived intensity of red berry fruit notes while simultaneously increasing blackberry fruit and spicy descriptors [1]. The trans-isomer, by contrast, exerts a different perceptual interaction profile and, importantly, is typically present at concentrations below its detection threshold in oak-aged red wines, meaning it contributes minimal direct olfactory impact in these applications [1]. This differential perceptual modulation is not predictable from threshold data alone and has direct formulation implications.

Flavor Perception Sensory Interactions Wine Aroma

Vapor Pressure and Analytical Elution Behavior: cis- vs. trans-Whiskey Lactone vs. γ-Nonalactone

The vapor pressure of cis-whiskey lactone at 298.15 K has been evaluated as 1.5 ± 0.09 Pa, whereas trans-whiskey lactone exhibits a vapor pressure of 2.0 ± 0.1 Pa under identical conditions [1]. This ~33% higher vapor pressure for the trans-isomer reflects its greater volatility. In gas chromatographic analysis, cis- and trans-whiskey lactones elute earlier and possess lower vaporization enthalpy than their C₉ isomer γ-nonalactone, a difference attributable to the branched alkyl substitution pattern of whiskey lactones [2]. The retention time of cis-whiskey lactone in GC analysis is 20.74 min under standard conditions, distinct from both trans-whiskey lactone (19.73 min) and γ-nonalactone (21.67 min) [2].

Analytical Chemistry Volatility GC-MS

Kinetic Preference in Formation from Precursor: trans- vs. cis-Oak Lactone

The rates of formation of cis- and trans-oak lactone from their common precursor 3-methyl-4-hydroxyoctanoic acid have been measured in model wine across a range of pH values. The rate constant ratio k(trans)/k(cis) was determined to be 12.86 ± 1.34, indicating that the trans-isomer forms approximately 13-fold more rapidly than the cis-isomer under wine-like conditions [1]. This kinetic preference for trans-isomer formation is attributed to conformational factors during cyclization. Despite this kinetic advantage, the cis-isomer dominates the sensory contribution to oak-aged beverages due to its ~6.5-fold lower detection threshold and its higher absolute concentration in oak wood [2].

Reaction Kinetics Flavor Formation Oak Aging

Natural Enantiomeric Purity in Oak Extracts: (3S,4S) vs. (3R,4R)-cis-3-Methyl-4-octanolide

Chiral HRGC analysis of 3-methyl-4-octanolide extracted from oak woods of various geographic origins revealed that the natural cis-isomer occurs with high enantiomeric purity. The (3S,4S)-configured cis-isomer was identified as the optically pure stereoisomer in all oak wood samples examined, with no detectable (3R,4R)-cis enantiomer present [1]. This contrasts with synthetic routes that typically yield racemic cis-mixtures or require specialized stereoselective synthesis to isolate the natural (3S,4S) form. In natural oak matrices, the (3S,4S)-enantiomer constitutes >90% of the total lactone content extracted during maturation [2].

Natural Product Chemistry Chiral Analysis Authenticity

High-Value Application Scenarios for cis-3-Methyl-4-octanolide (CAS 55013-32-6) Based on Verified Differentiation Evidence


Premium Alcoholic Beverage Flavor Formulation (Whiskey, Bourbon, Oak-Aged Wine)

For formulators developing premium whiskey, bourbon, or oak-aged wine flavor profiles, cis-3-methyl-4-octanolide is the essential ingredient for authentic coconut and woody oak character. Its 20 μg/L detection threshold in 12% alcohol—6.5× lower than the trans-isomer [1]—enables impactful sensory contribution at low use levels, critical for cost-effective premium product development. The (3S,4S)-enantiomer, which predominates in natural oak extracts, is required for natural-identical labeling and authentic flavor fidelity [2].

Analytical Reference Standard for GC-MS Quantitation of Oak Lactones

Analytical laboratories conducting quantitative determination of oak lactones in wines, spirits, or oak extracts require authentic cis-3-methyl-4-octanolide as a calibration standard. Its distinct GC retention time (20.74 min) and vapor pressure (1.5 Pa at 298.15 K) differentiate it clearly from trans-whiskey lactone and γ-nonalactone [1]. The availability of deuterium-labeled [²H₄]cis-oak lactone synthesized from the unlabeled analogue further enables stable isotope dilution analysis for precise quantitation [2].

Synthetic Flavor Ingredient for Coconut and Woody Notes in Food Products

As a FEMA GRAS-listed flavoring substance (FEMA No. 3803), cis-3-methyl-4-octanolide is approved for use in food flavor applications requiring coconut, woody, and creamy sensory attributes. Its threshold of 23 μg/L for the natural enantiomer in aqueous matrices [1] supports low inclusion rates in complex flavor formulations, minimizing cost and potential off-notes. Procurement of isomerically specified material is essential, as substitution with trans-whiskey lactone (130 μg/L threshold) would require substantially higher use levels and would alter the perceptual modulation of accompanying fruit notes [2].

Chiral Reference Compound for Stereoselective Synthesis Research

The established method for stereodifferentiating 4-alkyl-substituted γ-lactones using Hexakis(3-O-acetyl-2,6-di-O-pentyl)-α-cyclodextrin as a chiral stationary HRGC phase [1] makes cis-3-methyl-4-octanolide a valuable reference compound for chiral analytical method development and for stereoselective synthesis studies. The 12.86 ± 1.34 kinetic preference for trans-isomer formation from precursor [2] highlights the synthetic challenge in obtaining pure cis-isomer, underscoring the value of reliable commercial sources of pre-isolated cis-3-methyl-4-octanolide for research applications.

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